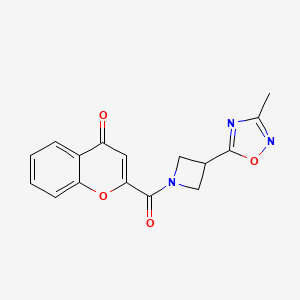
2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C16H13N3O4 and its molecular weight is 311.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-4H-chromen-4-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique combination of an oxadiazole ring and an azetidine moiety, which contribute to its biological activity. The oxadiazole ring is known for its role in enhancing pharmacological properties, while the azetidine structure adds to the compound's structural diversity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. These compounds have shown efficacy in inhibiting various cancer-related enzymes such as:
- Telomerase
- Histone Deacetylase (HDAC)
- Thymidylate Synthase
Research indicates that the oxadiazole scaffold can selectively target these enzymes, which are crucial for cancer cell proliferation and survival. For instance, a study demonstrated that oxadiazole derivatives could effectively inhibit telomerase activity, leading to reduced cancer cell growth .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Oxadiazoles are known for their broad-spectrum antimicrobial activity, making them suitable candidates for developing new antibiotics. Compounds with similar structures have been shown to exhibit significant antibacterial and antifungal effects .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : By inhibiting key enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
- Targeting Kinases : The compound may interact with various protein kinases involved in signaling pathways that regulate cell growth and survival .
Case Studies
Several case studies have documented the effects of similar compounds:
- Study on Anticancer Efficacy : A recent study evaluated the anticancer effects of oxadiazole derivatives in vitro and in vivo models. The results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls .
- Toxicity Assessments : Toxicity evaluations showed that while some derivatives exhibited low toxicity at therapeutic doses, others displayed cytotoxic effects at higher concentrations .
Table 1: Biological Activity Summary of Similar Compounds
Propriétés
IUPAC Name |
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-9-17-15(23-18-9)10-7-19(8-10)16(21)14-6-12(20)11-4-2-3-5-13(11)22-14/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHNGPMWOYHGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














